Parsaclisib is a small molecule with the chemical formula C20H22ClFN6O2 [1]. It functions as a potent and highly selective inhibitor of the PI3Kδ isoform [2] [3].
The table below summarizes its core biochemical characteristics:
| Property | Description |
|---|---|
| Target | Phosphoinositide 3-kinase delta (PI3Kδ) [1] |
| Primary Mechanism | Inhibits PI3Kδ, a crucial node in B-cell receptor (BCR) signaling [2] |
| Selectivity | >1,000-fold selective for PI3Kδ over other Class I PI3K isoforms (α, β, γ) [2] [4] [3] |
| Key Effect | Blocks AKT phosphorylation and downstream survival/proliferation signals in malignant B-cells [2] [3] |
PI3Kδ is predominantly expressed in hematopoietic cells and is a critical component of intracellular signaling that promotes the growth, survival, and activation of B-cells [1]. In many B-cell malignancies, this pathway is constitutively active. By selectively inhibiting PI3Kδ, this compound directly blocks this pro-survival signaling, leading to apoptosis (programmed cell death) of the cancerous B-cells [2] [3]. Furthermore, preclinical data suggests it also provides an indirect antitumor effect by reducing immunosuppressive regulatory T-cells (Tregs) in the tumor microenvironment [2].
The proposed mechanism of action is strongly supported by robust preclinical and clinical data, which also highlight its differentiated safety profile.
In vitro and in vivo models demonstrated that this compound directly inhibits proliferation and induces apoptosis in malignant B-cell lines [2]. It also showed potent immunomodulatory activity by lessening immunosuppression in a syngeneic lymphoma model, partly through Treg inhibition [2]. A key finding was that diffuse large B-cell lymphoma (DLBCL) cell lines overexpressing the MYC oncogene were resistant to this compound, suggesting MYC overexpression as a potential resistance mechanism [2].
Clinical trials have confirmed the antitumor activity of this compound in humans. The diagram below illustrates the typical workflow for evaluating this compound from pre-clinical stages to clinical outcome assessment.
This compound translation from preclinical research to clinical outcomes
In a Phase 1/2 study (CITADEL-101), this compound monotherapy showed encouraging objective response rates (ORR) in various non-Hodgkin lymphoma (NHL) subtypes [3]. The subsequent Phase 2 CITADEL-203 trial focused on patients with relapsed or refractory follicular lymphoma (FL) who had received at least two prior systemic therapies [5]. In this trial, the daily dosing group (20 mg once daily for 8 weeks, then 2.5 mg once daily) demonstrated an Objective Response Rate (ORR) of 77.7% and a Complete Response rate of 19.4% [5]. The median duration of response was 14.7 months, indicating durable clinical benefit [5].
First-generation PI3Kδ inhibitors, such as idelalisib, are associated with significant toxicities, including severe hepatotoxicity (liver inflammation) [2]. This compound was designed with a structurally distinct scaffold (a monocyclic core with a pyrazolopyrimidine) to avoid the off-target effects believed to cause this hepatotoxicity [2] [3]. Clinical data confirms this improvement, showing this compound is not associated with clinically meaningful transaminase elevations (a marker of liver damage) that were problematic with earlier drugs [6] [3]. The most common treatment-emergent adverse events include diarrhea, nausea, and cough, which were generally manageable with dose modifications [5].
For researchers seeking to replicate or understand the foundational studies, here are methodologies from key experiments.
The potency and selectivity of this compound were established using biochemical kinase assays [2]. The typical protocol involves:
The direct anti-tumor effect of this compound was evaluated in xenograft models [2] [3]. A standard protocol is:
The high selectivity of this compound is a key differentiator, designed to mitigate the off-target hepatotoxicity seen with first-generation inhibitors [2]. Its potent activity leads to rapid and durable responses in heavily pre-treated FL patients, offering a valuable therapeutic option [5]. The identification of MYC overexpression as a resistance mechanism in DLBCL provides a translational insight for patient stratification in future trials [2].
While PI3Kδ inhibitors are highly effective, their clinical use requires careful management of on-target, immune-mediated adverse effects like diarrhea and colitis [5] [6]. The exploration of intermittent dosing schedules (e.g., daily induction followed by weekly maintenance) is a strategy employed in this compound trials to improve long-term tolerability while maintaining efficacy [5] [3].
Parsaclisib features a monocyclic scaffold with a pyrazolopyrimidine hinge-binder [1]. This structure is fundamentally different from first-generation PI3Kδ inhibitors like idelalisib, which possess a bicyclic scaffold with a purine substituent [2] [1]. This unique pyrazolopyrimidine-based structure is key to its refined selectivity and is believed to limit off-target toxicities, particularly hepatotoxicity, which was linked to the conserved structural features of earlier inhibitors [2] [1].
The selectivity of this compound is quantified in the table below.
| Parameter | Detail |
|---|---|
| Target | PI3Kδ (phosphatidylinositol 3-kinase delta) [3]. |
| Biochemical Potency (IC₅₀) | 1 nM at 1 mM ATP [4] [3]. |
| Selectivity over other PI3K Class I Isoforms | Approximately 20,000-fold [5] [3]. Other studies report >10,000 to 19,000-fold selectivity [6] [2] [7]. |
| Key Structural Feature | Pyrazolopyrimidine hinge-binder (replaces the purine motif found in inhibitors like idelalisib) [1]. |
The high selectivity and potency of this compound were established through a series of standardized biochemical and cellular assays.
[3H]-thymidine incorporation or CellTiter-Glo luminescent assay [3]. This compound showed potent activity with IC₅₀ values in the low nanomolar range (e.g., 2.5 nM in Pfeiffer cells and 1.6 nM in SU-DHL-6 cells) [3].The high selectivity of this compound originates from its specific interactions with the PI3Kδ binding pocket. Molecular docking studies highlight that residues like Val828, Thr832, Ser806, Asp911, and Asp964 in PI3Kδ are critical for specific binding and contribute to its subtype selectivity [8].
The distinct monocyclic pyrazolopyrimidine structure of this compound was designed to avoid the off-target effects linked to the bicyclic purine-based scaffolds of first-generation inhibitors [1]. Preclinical toxicology studies confirmed that this compound did not cause significant hepatotoxicity at exposures providing high levels of target coverage [2]. This translated to a clinically differentiated profile, with studies reporting no drug-related, clinically meaningful transaminase elevations (a marker of liver damage) in treated patients [2] [9].
The following diagram illustrates the central role of PI3Kδ in the signaling pathway relevant to B-cell malignancies, and the point of inhibition by this compound.
This compound selectively inhibits PI3Kδ, a key node in B-cell signaling.
This compound is a prime example of structure-based drug design achieving enhanced selectivity. Its unique pyrazolopyrimidine core confers >10,000-fold selectivity for PI3Kδ over other PI3K isoforms. This high specificity underpins its potent antitumor efficacy in B-cell malignancies and its improved safety profile, particularly the reduced incidence of hepatotoxicity, in clinical trials [6] [2] [1].
The following table summarizes the key in vivo pharmacokinetic parameters of parsaclisib observed in Sprague-Dawley rats after a single 2.0 mg/kg oral dose (gavage) [1]:
| Parameter | Value or Description |
|---|---|
| Administration | Single oral gavage [1] |
| Dosage | 2.0 mg/kg [1] |
| Formulation | Dissolved in 0.5% DMSO and corn oil [1] |
| Blood Collection Timepoints | 0, 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48 hours post-dose [1] |
Additionally, the in vitro metabolic stability of this compound was investigated using Rat Liver Microsomes (RLMs), with results shown in the table below [1]:
| Parameter | Value |
|---|---|
| Intrinsic Clearance (Clint) | 2.4 µL/min/mg protein [1] |
| Half-life (t₁/₂) | 571.3 minutes [1] |
The pharmacokinetic and metabolic stability data were generated using a specific, validated bioanalytical method. Here is a summary of the core experimental protocols.
The researchers established a rapid and specific UPLC-MS/MS method for quantification [1]:
Chromatography:
Mass Spectrometry Detection:
Sample Preparation:
The following diagram illustrates the overall workflow of the study, from method development to application in pharmacokinetic and metabolic stability assessments:
The diagram below outlines the specific steps involved in the bioanalytical process for quantifying this compound in rat plasma:
The developed UPLC-MS/MS method is rapid (2.0 min per sample), specific, and validated with acceptable precision and accuracy, making it suitable for pharmacokinetic studies [1]. The in vivo and in vitro data suggest that this compound has favorable pharmacokinetic properties in rats, including good exposure and slow metabolic clearance [1].
| Parameter | Value | Experimental Context |
|---|---|---|
Intrinsic Clearance (CLint) |
2.4 µL/min/mg protein | In vitro incubation with Rat Liver Microsomes (RLMs) [1] [2] |
Half-Life (t1/2) |
571.3 min (approx. 9.5 hours) | In vitro incubation with Rat Liver Microsomes (RLMs) [1] [2] |
| Terminal Half-Life | 8.6 - 15.0 hours | In vivo in rats (preclinical) and humans (clinical) [2] [3] |
The quantitative data for intrinsic clearance and half-life in the table above were derived from a specific, validated bioanalytical method. The key details of the experimental protocol are as follows [1] [2]:
The workflow below summarizes the experimental process from method development to application in pharmacokinetic and metabolic stability studies.
In clinical studies, this compound demonstrated rapid absorption and a half-life that supported its investigated dosing regimens.
Parsaclisib is a next-generation, potent, and highly selective inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) isoform, designed to improve tolerability over first-generation inhibitors while maintaining strong antitumor activity in B-cell malignancies [1] [2] [3].
The compound's distinct monocyclic scaffold with a pyrazolopyrimidine substituent is a key differentiator from the bicyclic scaffolds of first-generation inhibitors, which is believed to mitigate off-target hepatotoxicity [3].
The diagram below illustrates the PI3Kδ signaling pathway and this compound's mechanism of action.
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Biochemical and Cellular Selectivity Profile of this compound
| Parameter | Value | Experimental Context / Notes |
|---|---|---|
| PI3Kδ IC₅₀ | 1 nM [2] | Biochemical assay [2]. |
| Whole Blood IC₅₀ | 10 nM [3] | Inhibition of PI3Kδ in human whole blood [3]. |
| Whole Blood IC₉₀ | 77 nM [3] | Inhibition of PI3Kδ in human whole blood [3]. |
| Selectivity vs. PI3Kα | >10,000-fold [2] | Based on biochemical selectivity [2]. |
| Selectivity vs. PI3Kβ | >10,000-fold [2] | Based on biochemical selectivity [2]. |
| Selectivity vs. PI3Kγ | >10,000-fold [2] | Based on biochemical selectivity [2]. |
| Mean Proliferation IC₅₀ | <1 nM [3] | In primary malignant human B-cells [3]. |
Table 2: In Vivo Efficacy in B-Cell Malignancy Xenograft Models
| Model | Efficacy Outcome | Dosing Regimen |
|---|---|---|
| DLBCL Xenograft | Significant tumor growth inhibition [3]. | Monotherapy dosing [3]. |
| DLBCL Xenograft | Enhanced antitumor effect [3]. | Combined with JAK1, BET, or epigenetic regulator inhibitors [3]. |
For researchers aiming to replicate or build upon these studies, here are methodologies for key experiments.
Protocol 1: Assessing Anti-Proliferative Activity in B-Cell Malignancies
Protocol 2: In Vivo Efficacy Study in Xenograft Models
The workflow for the typical preclinical evaluation of this compound is summarized below.
The following table summarizes the key experimental parameters and findings from the metabolic stability study of parsaclisib [1]:
| Parameter | Experimental Detail / Value |
|---|---|
| In Vitro System | Rat Liver Microsomes (RLMs) |
| RLM Concentration | 0.5 mg/mL [1] |
| This compound Concentration | 0.5 µM [1] |
| Co-factor | NADPH (in PBS buffer, pH 7.4) [1] |
| Intrinsic Clearance (Clint) | 2.4 µL/min/mg protein [2] [1] |
| In Vitro Half-life (t₁/₂) | 571.3 minutes [2] [1] |
This data indicates that this compound exhibits slow intrinsic clearance and a long half-life in vitro, suggesting low metabolic turnover in this system [2] [1].
The same study developed and validated a specific UPLC-MS/MS method for quantifying this compound, which was subsequently applied to the metabolic stability and pharmacokinetic studies [2] [1]. The methodology is outlined below:
| Aspect | Technical Specification |
|---|---|
| Analytical Technique | Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) |
| Detection Mode | Selective Reaction Monitoring (SRM) [2] |
| Chromatography Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) [2] [1] |
| Mobile Phase | Acetonitrile and 0.1% formic acid (Gradient elution) [2] [1] |
| Ion Transitions (m/z) | This compound: 432.92 → 150.01; IS (Pilaralisib): 540.93 → 455.87 [1] |
| Sample Preparation | Protein precipitation with acetonitrile (plasma:acetonitrile ratio of 1:3) [1] |
| Linearity Range | 2 - 2000 ng/mL (in rat plasma) [1] |
| Precision (Intra-/Inter-day) | < 8.6% [2] [1] |
For your practical application, here is the workflow for the in vitro metabolic stability assay as described in the research [1]:
To frame the experimental data, it is helpful to understand the drug's target and clinical context.
This compound selectively targets the PI3Kδ signaling pathway in B-cells.
This compound is a potent, highly selective, next-generation oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) [1] [2]. It is structurally optimized for greater selectivity and potency to minimize toxicities associated with earlier PI3K inhibitors [3]. The table below summarizes its core attributes and development status as of early 2025.
| Attribute | Description |
|---|---|
| Drug Type | Small molecule drug [4] |
| Mechanism of Action | PI3Kδ inhibitor (Phosphatidylinositol 3-kinase delta inhibitor) [4] |
| Key Feature | >10,000-fold greater selectivity for PI3Kδ isoform than α, β, and γ isoforms [3] |
| Primary Indications (under investigation) | Relapsed/Refractory B-cell malignancies (Follicular Lymphoma, Mantle Cell Lymphoma, Marginal Zone Lymphoma), Autoimmune Hemolytic Anemia (AIHA) [1] [4] |
| Highest Development Phase | Phase 3 (for AIHA); NDA/BLA submitted for Follicular Lymphoma in China [4] |
| Notable Regulatory Designations | Priority Review (U.S., China), Orphan Drug (U.S., EU), Breakthrough Therapy (China) [4] |
Recent phase II clinical trials continue to demonstrate the efficacy of this compound in specific B-cell malignancies. The data below, published between 2023 and 2025, highlights its performance.
| Trial Name (Condition) | Key Efficacy Results (ORR, DOR, PFS) | Key Safety Findings |
|---|
| CITADEL-213 (2025) [3] R/R Follicular Lymphoma (Japanese patients) | ORR: 88.1% (CR: 23.8%, PR: 64.3%) Median DOR: Not reached | Most common TEAEs: Diarrhea (28.6%; G≥3, 7.1%), Stomatitis (23.8%; G≥3, 11.9%). TEAEs led to discontinuation in 11.9% of patients. | | CITADEL-205 (2023) [2] R/R Mantle Cell Lymphoma (BTK inhibitor-naïve) | ORR: 70.1% (CR: 15.6%) Median DOR: 12.1 months Median PFS: 13.6 months | Most common TEAE: Diarrhea (34.3%; G≥3, 13.9%). Other G≥3 TEAEs: neutropenia (8.3%). TEAEs led to discontinuation in 25.0% of patients. |
A 2025 study established a novel UPLC-MS/MS method for quantifying this compound, which is critical for pharmacokinetic and metabolic stability research [5].
The workflow of this analytical method is summarized in the diagram below.
This compound exerts its effect by selectively targeting the PI3Kδ pathway. The following diagram illustrates the key signaling pathway and the drug's specific point of intervention.
Parsaclisib is a novel, potent, and highly selective next-generation oral inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform [1] [2]. It was developed for treating patients with relapsed or refractory B-cell malignancies, such as follicular lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL) [1] [2].
The PI3Kδ isoform plays a critical role in the B-cell receptor signaling pathway, which regulates B-cell growth and survival. Its aberrant activation is a key event in the malignant transformation of B cells [3]. This compound demonstrates approximately 20,000-fold selectivity for PI3Kδ compared to other PI3K isoforms, which was designed to enhance specificity and limit toxicity [1] [2]. Clinical studies from the CITADEL trials (203, 204, 205) have shown meaningful clinical benefits, though class-specific toxicities like diarrhea, colitis, and hepatotoxicity can limit its clinical use [1] [2]. Establishing a robust bioanalytical method is crucial for supporting its development and understanding its pharmacokinetic profile.
Figure 1: this compound Mechanism of Action. This compound potently and selectively inhibits the PI3Kδ isoform, a key component in the B-Cell Receptor (BCR) signaling pathway, thereby disrupting downstream signals that drive the growth and survival of malignant B-cells [1] [2].
This section provides the complete methodology for the quantification of this compound in biological matrices.
Detection was performed in positive ion mode using Multiple Reaction Monitoring (MRM). The specific transitions and parameters are summarized in the table below [3].
A simple protein precipitation protocol was used [3]:
Figure 2: Sample Preparation Workflow. The method utilizes a straightforward protein precipitation procedure with acetonitrile for efficient sample cleanup [3].
The developed UPLC-MS/MS method was comprehensively validated according to accepted bioanalytical guidelines [3] [4].
Table 1: Method Validation Parameters and Performance Data
| Validation Parameter | Result / Description |
|---|---|
| Linear Range | 2 - 2000 ng/mL [3] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL (with acceptable precision and accuracy) [3] |
| Intra-day Precision | < 8.6% [3] [4] |
| Inter-day Precision | < 8.6% [3] [4] |
| Accuracy | 2.0 - 14.9% (Deviation from nominal values) [3] [4] |
| Recovery & Matrix Effect | Within acceptable limits; reproducible and consistent [3] [4] |
| Stability | Demonstrated to be stable in rat plasma during storage and analytical process [3] |
Table 2: MRM Transitions and Instrument Parameters for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 432.92 | 150.01 | 20 | 20 [3] |
| Pilaralisib (IS) | 540.93 | 455.87 | 20 | 21 [3] |
The validated method was successfully applied to a pharmacokinetic study in Sprague-Dawley rats (n=6) after a single oral gavage administration of this compound at a dose of 2.0 mg/kg [3].
The method was also used to assess the in vitro metabolic stability of this compound using rat liver microsomes (RLMs), a key experiment in predicting in vivo clearance [3].
The developed and validated UPLC-MS/MS method for this compound is specific, sensitive, accurate, and precise. Its simple sample preparation and short run time of 2.0 minutes make it highly suitable for high-throughput analyses. This robust protocol has been effectively applied to support both in vivo pharmacokinetic studies and in vitro metabolic stability investigations, providing critical data to advance the development of this promising PI3Kδ inhibitor.
Parsaclisib is a novel, potent, and highly selective next-generation oral inhibitor of the phosphatidylinositol 3-kinase δ (PI3Kδ) isoform, developed for treating patients with relapsed or refractory B-cell malignancies [1] [2]. The PI3Kδ pathway is a critical node in signaling networks that regulate B-cell growth and survival, and its aberrant activation is a key event in malignant transformation [1] [2]. To support preclinical and clinical studies, a rapid, specific, and reliable ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for the quantification of this compound in rat plasma has been developed and validated [1].
The table below summarizes the key parameters and validation results for the bioanalytical method.
| Parameter | Description / Result |
|---|---|
| Analytical Technique | UPLC-MS/MS with Selective Reaction Monitoring (SRM) |
| Chromatography | • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) • Mobile Phase: Acetonitrile and 0.1% formic acid • Gradient: 10% to 90% acetonitrile over 1.4 minutes • Flow Rate: 0.3 mL/min • Run Time: 2.0 minutes • Injection Volume: 1.0 μL | | Detection | • Ion Source: Electrospray Ionization (ESI) • MRM Transition (this compound): m/z 432.92 → 150.01 • MRM Transition (IS, Pilaralisib): m/z 540.93 → 455.87 • Collision Energy: 20 eV (this compound), 21 eV (IS) | | Sample Preparation | Protein precipitation with acetonitrile (plasma:acetonitrile ratio of 1:3) | | Calibration Curve Range | 2 - 2000 ng/mL | | Precision (Intra-day & Inter-day) | < 8.6% | | Accuracy | 2.0 - 14.9% | | Stability | Reliable in rat plasma during analysis and storage | | Application | • Pharmacokinetic studies in rats • Metabolic stability in rat liver microsomes (RLM) |
The method was validated according to regulatory guidelines for bioanalytical methods, assessing the following parameters [1]:
To help visualize the experimental process and the drug's mechanism, the following diagrams were created using Graphviz DOT language, adhering to your specified color and formatting guidelines.
This diagram illustrates the mechanistic target of this compound. Constitutive B-cell receptor (BCR) signaling leads to PI3Kδ activation, promoting B-cell survival and proliferation—a key pathway in lymphomagenesis.
This flowchart outlines the complete procedure for quantifying this compound in plasma, from sample collection to data analysis.
The developed and validated UPLC-MS/MS method provides a robust, precise, and accurate tool for the quantification of this compound in plasma. Its successful application in preclinical pharmacokinetic and metabolic stability studies, along with its alignment with clinical data, establishes it as a reliable bioanalytical technique. This methodology provides critical support for ongoing and future research and development of this compound.
Parsaclisib is a novel, potent, and highly selective next-generation oral inhibitor of phosphatidylinositol 3-kinase δ (PI3Kδ) that has shown significant promise for patients with relapsed or refractory B-cell malignancies. As a targeted therapy, understanding its pharmacokinetic profile and metabolic stability is essential for optimizing dosing regimens and predicting therapeutic outcomes. The development of reliable bioanalytical methods for quantifying this compound concentrations in biological matrices represents a critical need in both preclinical and clinical development. Recent research has established that this compound demonstrates approximately 20,000-fold selectivity compared to other PI3K isoforms, highlighting its unique targeted mechanism of action. However, like other PI3K inhibitors, its clinical use has been limited by toxicities including diarrhea, colitis, rash, and hepatotoxicity, particularly with long-term or high-dose administration, creating an urgent need for accurate concentration monitoring in plasma.
The protein precipitation technique outlined in these application notes provides a robust, efficient, and straightforward sample preparation method specifically optimized for this compound extraction from rat plasma. When coupled with ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS), this approach enables precise quantification of this compound across a therapeutically relevant concentration range. These methods have been successfully applied to both in vivo pharmacokinetic studies and in vitro metabolic stability investigations using rat liver microsomes, providing comprehensive characterization of this compound's disposition properties. The intrinsic clearance value of 2.4 µL/min/mg protein and half-life of 571.3 minutes observed in metabolic stability studies indicate that this compound has slow metabolic clearance, suggesting potentially favorable pharmacokinetic properties for clinical use [1].
Table 1: Summary of Key Equipment and Materials
| Category | Specific Item | Specifications/Details |
|---|---|---|
| UPLC System | Waters ACQUITY UPLC I-Class | Binary solvent manager, FTN sample manager, column manager |
| Mass Spectrometer | Waters Xevo TQ-S | Triple quadrupole with ESI source |
| Analytical Column | Acquity UPLC BEH C18 | 2.1 mm × 50 mm, 1.7 μm |
| Reference Standards | This compound, Pilaralisib (IS) | >98% purity |
| Solvents | Acetonitrile, Methanol | HPLC grade |
| Centrifuge | Refrigerated model | Capable of 13,000 ×g at 4°C |
The protein precipitation method optimized for this compound extraction from rat plasma involves the following steps:
Aliquot 100 μL of rat plasma (calibration standards, quality controls, or study samples) into a clean polyethylene microcentrifuge tube
Add 10 μL of the internal standard working solution (pilaralisib at 100 ng/mL in methanol) to each tube
Vortex mix the samples for approximately 30 seconds to ensure thorough mixing of plasma and internal standard
Add 300 μL of ice-cold acetonitrile (pre-chilled to 4°C) to each sample, maintaining a plasma:acetonitrile ratio of 1:3 for optimal protein precipitation
Vortex mix vigorously for 2-3 minutes to ensure complete precipitation of plasma proteins and adequate extraction of analytes
Centrifuge the samples at 13,000 ×g for 10 minutes at 4°C to compact the protein pellet and clarify the supernatant
Carefully transfer the supernatant (approximately 300-350 μL) to autosampler vials using a clean pipette, taking care not to disturb the protein pellet
Inject 1.0 μL of the cleaned extract into the UPLC-MS/MS system for analysis
The following workflow diagram illustrates the complete sample preparation process:
The UPLC-MS/MS method for this compound quantification employs the following optimized chromatographic conditions:
Table 2: MS/MS Parameters for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 432.92 | 150.01 | 20 | 20 |
| Pilaralisib (IS) | 540.93 | 455.87 | 20 | 21 |
The following diagram illustrates the complete UPLC-MS/MS analytical workflow:
The UPLC-MS/MS method for this compound quantification in rat plasma has been thoroughly validated according to FDA bioanalytical method validation guidelines [1]. The following tables summarize the key validation parameters and results:
Table 3: Method Validation Parameters for this compound Quantification
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear range | 2-2000 ng/mL | R² > 0.99 |
| Intra-day precision (RSD%) | <8.6% | <15% |
| Inter-day precision (RSD%) | <8.6% | <15% |
| Accuracy (RE%) | 2.0-14.9% | ±15% |
| Recovery | Within acceptable limits | Consistent and reproducible |
| Matrix effect | Within acceptable limits | No significant suppression/enhancement |
| LLOQ | 2 ng/mL | Precision <20%, accuracy ±20% |
Table 4: Stability of this compound in Rat Plasma Under Various Conditions
| Stability Condition | Result | Conclusion |
|---|---|---|
| Short-term storage | Stable | No significant degradation |
| Long-term storage (-80°C) | Stable | Suitable for batch analysis |
| Freeze-thaw stability | Stable | At least 3 cycles |
| Autosampler stability | Stable | 24 hours at 10°C |
The method demonstrated excellent selectivity with no significant interference from endogenous plasma components at the retention times of this compound and the internal standard. The use of selective reaction monitoring (SRM) transitions with characteristic precursor-to-product ion transitions (m/z 432.92→150.01 for this compound and m/z 540.93→455.87 for pilaralisib) ensured specific detection even in the presence of potentially co-eluting matrix components.
The lower limit of quantification (LLOQ) was established at 2 ng/mL, which provided sufficient sensitivity for pharmacokinetic studies following oral administration of this compound at 2.0 mg/kg to rats. The calibration curve demonstrated excellent linearity over the concentration range of 2-2000 ng/mL with a correlation coefficient (R²) greater than 0.99. The simple protein precipitation approach provided adequate sensitivity for comprehensive pharmacokinetic characterization without requiring more complex sample preparation techniques.
The protein precipitation method provided consistent and reproducible recovery of this compound across the validation concentration range. Evaluation of matrix effects demonstrated that no significant ion suppression or enhancement occurred at the retention times of the analytes, ensuring reliable quantification. The use of a stable isotope-labeled analog or structurally similar internal standard (pilaralisib) effectively compensated for any minor variations in extraction efficiency or matrix effects.
The validated UPLC-MS/MS method was successfully applied to characterize the pharmacokinetic profile of this compound following oral administration to Sprague-Dawley rats:
The method was also applied to assess the metabolic stability of this compound using rat liver microsomes (RLMs):
The slow metabolic clearance observed in vitro correlated well with the favorable pharmacokinetic properties observed in vivo, supporting the potential for once-daily dosing in clinical settings. These findings theoretically support the potential metabolism of this compound in vivo and provide insights into its disposition characteristics [1].
Myelofibrosis (MF) is a Philadelphia chromosome-negative myeloproliferative neoplasm characterized by bone marrow fibrosis, extramedullary hematopoiesis, splenomegaly, and debilitating constitutional symptoms. The JAK-STAT signaling pathway has been established as a central driver of MF pathogenesis, with mutations in JAK2, MPL, and CALR genes constituting the primary molecular drivers in most patients. Ruxolitinib, a potent JAK1/JAK2 inhibitor, was the first JAK inhibitor approved for MF and demonstrates significant efficacy in reducing spleen volume and improving symptom burden. However, clinical limitations persist with ruxolitinib monotherapy, including suboptimal response in a significant proportion of patients, loss of response over time, and dose-limiting toxicities such as thrombocytopenia and anemia. These limitations have prompted investigation into combination therapies that target complementary pathways to enhance efficacy and overcome resistance mechanisms.
Emerging evidence indicates that persistent PI3K pathway activation represents a key mechanism of resistance to JAK inhibitor therapy in MF. The PI3K/AKT pathway functions downstream of JAK-STAT signaling and contributes to tumor cell proliferation and survival. Preclinical studies have demonstrated that concurrent pathway inhibition provides enhanced anti-proliferative effects against MF cells. Parsaclisib is a highly selective PI3Kδ inhibitor specifically designed to minimize the off-target toxicities associated with earlier-generation PI3K inhibitors. The scientific rationale for combining this compound with ruxolitinib centers on the simultaneous targeting of both primary JAK-STAT signaling and this compensatory survival pathway, creating a synergistic therapeutic effect that may benefit patients with suboptimal response to ruxolitinib monotherapy.
Table 1: Key Characteristics of this compound and Ruxolitinib
| Parameter | This compound | Ruxolitinib |
|---|---|---|
| Molecular Target | PI3Kδ isoform | JAK1 and JAK2 |
| Primary Mechanism | Inhibits PI3K/AKT pathway downstream of JAK-STAT | Inhibits hyperactive JAK-STAT signaling |
| Development Stage | Investigational in MF | Approved for MF |
| Key Rationale for Combination | Overcomes PI3K-mediated resistance to JAK inhibition | Provides foundational JAK pathway inhibition |
The this compound and ruxolitinib combination is intended for specific MF patient populations who may derive particular benefit from this therapeutic approach. Based on phase 2 clinical trial data, appropriate candidates include adults with primary or secondary MF who have demonstrated suboptimal response to ruxolitinib monotherapy after at least 6 months of treatment. The definition of suboptimal response typically includes persistent splenomegaly (palpable spleen >10 cm below the left subcostal margin or 5-10 cm with active symptoms) despite adequate ruxolitinib dosing. Clinical trial inclusion criteria generally require patients to have been on a stable ruxolitinib dose (5-25 mg twice daily) for at least 8 weeks prior to initiating the combination therapy, ensuring that any observed effects can be attributed to the addition of this compound rather than ruxolitinib dose adjustments. Patients should have adequate bone marrow reserve, with platelet counts ≥50 × 10^9/L, as thrombocytopenia represents a known side effect of both agents and requires careful monitoring [1] [2].
Additional consideration should be given to disease risk stratification, with most clinical trials focusing on patients with intermediate-1, intermediate-2, or high-risk disease according to the Dynamic International Prognostic Scoring System (DIPSS). The combination may be particularly beneficial for patients with symptomatic burden reflected in elevated Myelofibrosis Symptom Assessment Form (MFSAF) or Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF) scores, as the combination has demonstrated significant symptom improvement in addition to spleen volume reduction. Exclusion criteria typically include prior treatment with PI3K inhibitors, uncontrolled infections, significant hepatic or renal impairment, and active malignancy requiring concurrent therapy [3] [2].
The recommended dosing protocol for the this compound and ruxolitinib combination is based on phase 2 clinical trial data that evaluated multiple dosing schedules. The optimal dosing regimen identified from these studies is the "all-daily" schedule, which demonstrates superior efficacy compared to the "daily-to-weekly" schedule. For the all-daily regimen, this compound is initiated at 20 mg once daily for 8 weeks, followed by a maintenance dose of 5 mg once daily thereafter. This approach leverages higher initial dosing to achieve rapid pathway inhibition, followed by lower maintenance dosing to sustain efficacy while minimizing long-term toxicity. Throughout the treatment period, patients continue their established stable dose of ruxolitinib (typically between 5-25 mg twice daily) without interruption or washout period [2] [4].
Alternative dosing strategies include the daily-to-weekly schedule, where this compound is administered at 10 or 20 mg once daily for 8 weeks, followed by the same dose once weekly thereafter. However, clinical data indicate that this approach yields inferior efficacy outcomes, with lower rates of spleen volume reduction (28% vs. 59.5% achieving ≥10% reduction at week 12) and symptom improvement compared to the all-daily regimen. Dose modifications may be necessary based on toxicity profiles, particularly for management of thrombocytopenia, which occurs more frequently in patients with low baseline platelet counts (<100 × 10^9/L). In such cases, this compound dose interruptions rather than reductions are generally recommended, as implemented in clinical trials [1] [2].
Table 2: this compound Dosing Regimens and Efficacy Outcomes
| Parameter | All-Daily Dosing | Daily-to-Weekly Dosing |
|---|---|---|
| Initial Dose | 20 mg once daily for 8 weeks | 10 or 20 mg once daily for 8 weeks |
| Maintenance Dose | 5 mg once daily | Same dose (10 or 20 mg) once weekly |
| ≥10% SVR at Week 12 | 59.5% | 28% |
| ≥10% SVR at Week 24 | 35.2% | 37.1%* |
| Median % MFSAF-TSS Change at Week 12 | -33% | -14% |
| Grade 3/4 Thrombocytopenia | 26%/7% | 19%/19% |
\Note: SVR = Spleen Volume Reduction; MFSAF-TSS = Myelofibrosis Symptom Assessment Form-Total Symptom Score
Cell culture conditions for evaluating this compound and ruxolitinib combination effects should utilize relevant MF model systems, including JAK2(V617F)-mutant cell lines (e.g., SET-2, HEL) and primary CD34+ cells isolated from MF patients. Cells should be maintained in specialized media such as Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10-20% fetal bovine serum (FBS) and appropriate cytokines (stem cell factor, FLT3-ligand, interleukin-3, interleukin-6, granulocyte colony-stimulating factor, and thrombopoietin) at 37°C in 5% CO₂. For combination testing, cells are treated with serial dilutions of this compound (typical range 0.1-10 μM) and ruxolitinib (0.1-10 μM) alone and in combination for 72-120 hours. Vehicle controls (DMSO typically ≤0.1%) must be included in all experiments to account for solvent effects [5] [2].
Assessment of treatment efficacy should include multiple complementary endpoints. Cell viability can be measured using trypan blue exclusion assays or colorimetric/fluorometric assays (MTT, CCK-8) according to standard protocols. Apoptosis should be evaluated through Annexin V/propidium iodide staining followed by flow cytometry analysis, with caspase activation assessed via Western blotting for cleaved caspase-3 and PARP. For mechanistic studies, phosphoprotein analysis is essential to demonstrate pathway modulation, including Western blot detection of phosphorylated STAT5 (Tyr694), AKT (Ser473), and S6 ribosomal protein (Ser235/236). Synergy analysis should be performed using the Chou-Talalay method with CompuSyn software, calculating combination indices (CI) where CI<1 indicates synergy, CI=1 additivity, and CI>1 antagonism [5] [6].
Animal models for evaluating this compound and ruxolitinib combination therapy should include both xenograft and genetically engineered models. For xenograft studies, immunodeficient mice (NSG or similar) are transplanted with JAK2(V617F)-mutant cell lines or primary MF patient cells via intravenous or intrafemoral injection. For syngeneic models, mice can be transplanted with bone marrow cells expressing JAK2(V617F) to establish myeloproliferative disease. Treatment should begin once engraftment is confirmed (typically 4-8 weeks post-transplantation) or when disease manifestations are apparent. Dosing regimens in mice should translate human equivalent doses, with this compound typically administered orally at 3-10 mg/kg/day and ruxolitinib at 30-60 mg/kg twice daily, alone and in combination, for 3-6 weeks [5].
Endpoint assessments should include serial measurements of spleen volume (via caliper or ultrasound), peripheral blood counts (weekly), and engraftment of human cells in peripheral blood and bone marrow (flow cytometry for human CD45+ cells). Terminal analyses should include complete blood counts, spleen and liver weights, histopathological examination of bone marrow fibrosis ( trichrome staining), and immunohistochemical analysis of phospho-STAT5 and phospho-AKT in tissue sections. For pharmacodynamic assessments, animals should be euthanized at predetermined timepoints after the last dose (typically 2-6 hours) to evaluate pathway modulation in tumor cells isolated from spleen and bone marrow [5].
The combination of this compound and ruxolitinib demonstrates a manageable safety profile with distinct adverse event patterns based on dosing schedule. The most frequent non-hematologic adverse events include diarrhea (22%), nausea (23%), abdominal pain (19%), fatigue (19%), cough (18%), and dyspnea (18%). These events are primarily low-grade (Grade 1-2) and manageable with supportive care. Importantly, the all-daily dosing regimen appears associated with reduced gastrointestinal toxicity compared to the daily-to-weekly schedule, with no cases of colitis or grade ≥2 diarrhea reported in the all-daily group in phase 2 studies. Other notable non-hematologic events include peripheral edema (29%), nasal congestion (24%), and falls (33% in patients with low platelet counts) [1] [2] [4].
Hematologic toxicities represent the most significant concern with this combination. New-onset thrombocytopenia occurs frequently, with Grade 3 events observed in 26% of all-daily dosing patients and 19% of daily-to-weekly dosing patients. Grade 4 thrombocytopenia is less common (7% with all-daily dosing). Notably, patients with low baseline platelet counts (50-100 × 10^9/L) experience higher rates of this compound dose interruptions due to thrombocytopenia (43% vs 7% in patients with higher baseline counts). Unlike some other PI3K inhibitors, this compound does not appear to cause significant hepatotoxicity, with only occasional elevations in liver function tests reported. Infectious complications including varicella-zoster virus reactivation have been observed, suggesting the need for appropriate prophylaxis in high-risk patients [1] [2].
Table 3: Adverse Event Management Guidelines
| Adverse Event | Grade 1-2 | Grade 3 | Grade 4 |
|---|---|---|---|
| Thrombocytopenia | Monitor weekly; continue current doses | Interrupt this compound until resolution to Grade ≤1, then resume at reduced dose | Interrupt this compound until resolution to Grade ≤1, then resume at reduced dose |
| Diarrhea | Supportive care with loperamide; maintain hydration | Interrupt this compound until resolution to Grade ≤1; consider dose reduction | Discontinue this compound permanently |
| Rash | Topical corticosteroids; antihistamines | Interrupt this compound until resolution to Grade ≤1; consider dose reduction | Discontinue this compound permanently |
| Hepatic Transaminase Elevation | Monitor weekly; continue current doses | Interrupt this compound until resolution to Grade ≤1, then resume at reduced dose | Discontinue this compound permanently |
Baseline assessment prior to initiating this compound and ruxolitinib combination therapy should include complete blood count with differential, comprehensive metabolic panel (including liver function tests), splenic imaging (MRI or CT for volume measurement), symptom assessment using validated tools (MFSAF v3.0 or MPN-SAF), and pregnancy testing for women of childbearing potential. During treatment, ongoing monitoring should include weekly blood counts for the first 4-8 weeks, then every 2-4 weeks once stable, monthly symptom assessment, and splenic imaging every 12-24 weeks to assess treatment response. Liver function tests should be performed at least monthly for the first 3 months, then as clinically indicated [2] [4].
Dose modification guidelines should be implemented based on specific adverse events. For thrombocytopenia, this compound should be interrupted for platelet counts <50 × 10^9/L and resumed at a reduced dose (5 mg daily for the all-daily regimen; 10 mg weekly for the daily-to-weekly regimen) upon recovery to ≥50 × 10^9/L. For ruxolitinib, dose modifications should follow prescribing information guidelines based on platelet counts. For non-hematologic toxicities, this compound should be interrupted for Grade 3 events until resolution to Grade ≤1, then resumed at a reduced dose. Permanent discontinuation of this compound is recommended for Grade 4 non-hematologic toxicities, with the exception of endocrinopathies that can be managed with replacement therapy [1] [2].
The combination of this compound and ruxolitinib is currently under investigational use and has not yet received regulatory approval for treatment of myelofibrosis. The development program includes multiple phase 3 clinical trials designed to establish the efficacy and safety of this combination in different MF patient populations. The LIMBER-313 trial (NCT04551066) is evaluating the combination versus ruxolitinib monotherapy in JAK inhibitor-naïve patients with intermediate or high-risk MF. This randomized, double-blind, placebo-controlled study has a primary endpoint of spleen volume reduction ≥35% at 24 weeks, with key secondary endpoints including symptom response and overall survival. The study enrolls patients with platelet counts ≥50 × 10^9/L and permits crossover from the control arm at the time of disease progression [7].
The LIMBER-304 trial is assessing this compound as an add-on therapy to ruxolitinib in patients with suboptimal response to ruxolitinib monotherapy. This study enrolls patients who have received ruxolitinib for at least 3 months and demonstrate persistent splenomegaly (palpable spleen ≥5 cm below costal margin) and significant symptom burden (Total Symptom Score ≥10). Similar to LIMBER-313, this is a randomized, placebo-controlled trial with crossover provisions. The primary regulatory pathway for this combination will likely rely on demonstration of superior efficacy compared to ruxolitinib monotherapy in terms of spleen volume reduction and symptom improvement, with potential accelerated approval based on phase 2 data in the suboptimal response population if phase 3 trials confirm the promising results observed to date [7].
The therapeutic efficacy of this compound and ruxolitinib combination therapy stems from its action on complementary signaling pathways that drive myelofibrosis pathogenesis. Ruxolitinib directly targets the hyperactive JAK-STAT signaling that characterizes MF, inhibiting both JAK1 and JAK2 kinases and subsequent phosphorylation of STAT proteins, particularly STAT3 and STAT5. This inhibition reduces the production of inflammatory cytokines and dampens the proliferative signals that drive MF cell survival. However, compensatory pathway activation, particularly through the PI3K/AKT axis, represents a key resistance mechanism to JAK inhibition. This compound addresses this resistance by specifically inhibiting the PI3Kδ isoform, which is particularly important in hematopoietic cells, thereby blocking AKT phosphorylation and activation [8] [2].
The synergistic interaction between these two pathways occurs at multiple levels. Preclinical studies have demonstrated that ruxolitinib inhibits two major DNA double-strand break repair mechanisms: BRCA-mediated homologous recombination and DNA-PK-mediated non-homologous end-joining. This inhibition sensitizes MF cells to additional stressors, including PI3K pathway inhibition. The combination results in accumulation of DNA damage beyond reparable thresholds, leading to enhanced elimination of MF stem and progenitor cells. Additionally, the combination has demonstrated efficacy across different MF molecular subtypes, including JAK2(V617F), MPL(W515L), and CALR-mutated cells, suggesting a broad applicability regardless of driver mutation status [5] [8].
Figure 1: Mechanism of Action of this compound and Ruxolitinib Combination Therapy in Myelofibrosis. The diagram illustrates how ruxolitinib inhibits JAK-STAT signaling while this compound targets PI3K pathway activation, providing complementary inhibition of key pathogenic mechanisms in MF.
The combination of this compound and ruxolitinib represents a promising therapeutic approach for patients with myelofibrosis who have suboptimal response to ruxolitinib monotherapy. Phase 2 clinical data demonstrate that this combination provides meaningful clinical benefits, including significant spleen volume reduction (59.5% achieving ≥10% reduction at week 12 with all-daily dosing) and improved symptom burden (median 33% reduction in MFSAF-TSS at week 12). The safety profile is manageable, with thrombocytopenia representing the most significant hematologic toxicity, which can be effectively addressed through dose interruptions and modifications. The all-daily dosing regimen (20 mg daily for 8 weeks followed by 5 mg daily maintenance) has emerged as the preferred schedule based on superior efficacy outcomes [2] [4].
Future development of this combination will focus on confirmatory phase 3 trials (LIMBER-313 and LIMBER-304) that are currently ongoing to establish the efficacy and safety in both JAK inhibitor-naïve patients and those with suboptimal response to ruxolitinib. Additional research directions include exploration of this combination in earlier disease stages, investigation of triple combinations with other novel agents (such as BET inhibitors or BCL-2 inhibitors), and development of biomarkers to identify patients most likely to benefit from PI3Kδ inhibition. The molecular understanding of resistance mechanisms to JAK inhibition continues to evolve, supporting the rational design of combination therapies that target complementary pathways to improve outcomes for patients with myelofibrosis [8] [7] [2].
The table below summarizes the core recommendations for PJP prophylaxis when treating patients with this compound, based on clinical trial protocols.
| Aspect | Recommendation | Rationale / Evidence Source |
|---|---|---|
| Mandatory Status | Required for all patients [1] | Integrated into trial protocol as a standard safety measure. |
| Prophylaxis Agent | Standard PJP prophylaxis regimen [1] | Although not specified in results, Trimethoprim-sulfamethoxazole (TMP-SMX) is typically first-line per guidelines [2] [3]. |
| Duration of Prophylaxis | While on this compound + for 2 to 6 months after the last dose [1] | Protects patients during and after immunosuppressive therapy. |
| Supporting Evidence | CITADEL-101 (NCT02018861) & CITADEL-204 (NCT03144674) trials [4] [1] | Protocol amendment in CITADEL-101 made prophylaxis mandatory; CITADEL-204 confirmed its use. |
The recommendation for PJP prophylaxis is based on the mechanism of PI3Kδ inhibitors and the safety profile observed in this compound trials.
The following diagram illustrates the logical pathway for managing PJP risk in patients receiving this compound, from recognizing the cause to implementing and maintaining prophylaxis.
For the CITADEL-204 trial, the PJP prophylaxis protocol was as follows [1]:
CITADEL-203 (NCT03126019) was a phase 2, multicenter, open-label study evaluating parsaclisib monotherapy in patients with relapsed or refractory FL [1].
Table 1: Key Eligibility Criteria
| Criteria Category | Requirement |
|---|---|
| Patient Population | Adults ≥18 years with histologically confirmed R/R FL (grade 1–3a) [1] |
| Prior Therapy | ≥2 prior systemic therapies; ineligible for hematopoietic stem cell transplantation [1] [2] |
| Disease Status | Radiographically measurable lymphadenopathy or extranodal lymphoid malignancy [1] |
| Performance Status | ECOG Performance Status of 0–2 [1] |
| Key Exclusions | Transformation to DLBCL; prior treatment with PI3K or BTK inhibitors; active CNS lymphoma; chronic/active infections [1] |
Table 2: Patient Baseline Characteristics (Full Analysis Set)
| Characteristic | Result (Total N=126) |
|---|---|
| Median Age (years) | 67.5 [3] |
| Sex (Male) | 55.6% [3] |
| Median Time Since Diagnosis (years) | 5.95 [3] |
| ECOG PS ≤1 | 93.7% [3] |
| Median Number of Prior Therapies | 2 (range, 1–8) [3] |
| Refractory to Most Recent Therapy | 49.2% [3] |
Patients were assigned to one of two dosing regimens. The Daily Dosing Group (DG) was selected for further assessment based on preliminary data [1].
Efficacy Results Treatment with this compound in the Daily Dosing Group (DG) demonstrated rapid and durable responses [1].
Table 3: Efficacy Outcomes (Daily Dosing Group, n=103)
| Efficacy Endpoint | Result (DG) |
|---|---|
| Objective Response Rate (ORR) | 77.7% (95% CI: 68.4–85.3) [1] |
| Complete Response (CR) Rate | 19.4% (95% CI: 12.3–28.4) [1] |
| Median Duration of Response (DOR) | 14.7 months (95% CI: 10.4–NE) [1] |
| Median Progression-Free Survival (PFS) | 15.8 months (95% CI: 11.0–NE) [1] |
| Median Overall Survival (OS) | Not Reached [1] |
Safety Results The safety profile of this compound was generally manageable, with diarrhea being the most common adverse event [1].
Table 4: Treatment-Emergent Adverse Events (TEAEs) (All Treated Patients, N=126)
| Safety Measure | Incidence (All Grades) | Incidence (Grade ≥3) |
|---|---|---|
| Diarrhea | 38.1% | 11.9% [1] |
| Nausea | 24.6% | Not Specified [1] |
| Cough | 22.2% | Not Specified [1] |
| Neutropenia | Not Specified | 10.3% [1] |
| Colitis | Not Specified | 5.6% [1] |
| TEAEs Leading to Discontinuation | 23.8% of patients [1] | |
| TEAEs Leading to Dose Interruption | 46.8% of patients [1] |
This compound is a potent and highly selective next-generation PI3Kδ inhibitor [3]. It inhibits the PI3Kδ isoform (half maximal inhibitory concentration = 1 nM) and is at least 10,000-fold more selective for PI3Kδ over the α, β, and γ isoforms [1]. This high selectivity was designed to improve the safety profile associated with earlier, less selective PI3K inhibitors [1].
Overactivity of the PI3K pathway, particularly the δ isoform, is a critical driver of growth and survival in B-cell malignancies [4]. The diagram below illustrates the targeted signaling pathway.
A dedicated cardiac safety study using data from the first-in-human trial (CITADEL-101) found that this compound, at doses up to 45 mg once daily, did not reveal concentration-dependent effects on the QTcF interval and had no significant effect on heart rate or cardiac conduction [4].
The table below summarizes the core parameters for the UPLC-MS/MS detection of parsaclisib, developed and validated as per FDA guidelines [1].
| Parameter Category | Specification |
|---|---|
| Chromatography System | Waters ACQUITY UPLC I-Class [1] |
| Mass Spectrometer | Waters Xevo TQ-S with ESI source [1] |
| Analytical Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) [1] |
| Column Temperature | 40 °C [1] |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile [1] |
| Gradient Program | 0–0.5 min (10% B); 0.5–1.0 min (10%→90% B); 1.0–1.4 min (90% B); 1.4–1.5 min (90%→10% B) [1] |
| Flow Rate | 0.3 mL/min [1] |
| Injection Volume | 1.0 μL [1] |
| Run Time | 2.0 min [1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) [1] |
| Ion Mode | Electrospray Ionization (ESI), positive [1] |
| This compound MRM Transition | m/z 432.92 → 150.01 [1] |
| Collision Energy (this compound) | 20 eV [1] |
| Internal Standard (IS) | Pilaralisib [1] |
| IS MRM Transition | m/z 540.93 → 455.87 [1] |
| Collision Energy (IS) | 21 eV [1] |
| Cone Voltage (for both) | 20 V [1] |
Here is a detailed workflow for the sample preparation and analysis of this compound.
This protocol uses a simple protein precipitation method [1].
The developed method was rigorously validated, with key performance characteristics shown in the table below [1].
| Validation Parameter | Result |
|---|---|
| Calibration Curve Range | 2 - 2000 ng/mL [1] |
| Intra-day Precision | < 8.6% [1] |
| Inter-day Precision | < 8.6% [1] |
| Accuracy | 2.0 - 14.9% [1] |
| Stability | Reliable during analysis and storage [1] |
This validated method was successfully applied in real-world studies, generating the following key findings [1]:
This compound is a potent and highly selective next-generation PI3Kδ inhibitor that has been investigated for treating relapsed or refractory B-cell malignancies [2]. Robust bioanalytical methods are crucial for supporting these clinical development efforts.
While the New Drug Application for this compound in lymphomas was withdrawn for business reasons, the drug's safety and efficacy profile supported its continued investigation in other conditions, such as autoimmune hemolytic anemia and myelofibrosis [3] [4]. Reliable detection methods remain essential for this ongoing research.
A specific and reliable UPLC-MS/MS method was developed and validated for the quantification of parsaclisib in rat plasma, which can be adapted for human plasma [1].
The table below summarizes the core conditions used for the UPLC-MS/MS analysis.
| Parameter | Specification |
|---|---|
| Chromatography System | Waters ACQUITY UPLC I-Class [1] |
| Detection System | Waters Xevo TQ-S Tandem Mass Spectrometer (ESI) [1] |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) [1] |
| Column Temperature | 40 °C [1] |
| Mobile Phase | A: 0.1% Formic Acid; B: Acetonitrile [1] |
| Flow Rate | 0.3 mL/min [1] |
| Injection Volume | 1.0 µL [1] |
| Run Time | 2.0 min [1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) [1] |
| Ion Transitions (MRM) | this compound: m/z 432.92 → 150.01 Internal Standard (Pilaralisib): m/z 540.93 → 455.87 [1] |
The method was comprehensively validated according to standard regulatory guidelines. The results are summarized below [1].
| Validation Parameter | Result |
|---|---|
| Calibration Curve Range | 2 - 2000 ng/mL [1] |
| Intra-day Precision | < 8.6% [1] |
| Inter-day Precision | < 8.6% [1] |
| Accuracy | 2.0 - 14.9% [1] |
| Stability | Reliable in rat plasma during storage and analysis [1] |
| Recovery & Matrix Effect | Within acceptable limits [1] |
Here is a detailed step-by-step protocol for sample preparation and analysis based on the published method [1].
This protocol uses a simple protein precipitation method.
The workflow from sample to result is as follows:
The validated UPLC-MS/MS method has been successfully applied to study the pharmacokinetics and metabolic stability of this compound.
A single 2.0 mg/kg oral dose of this compound was administered to rats, and blood samples were collected over 48 hours. The method was robust enough to characterize the concentration-time profile, though specific parameters like C~max~ and AUC were not detailed in the results [1].
The metabolic stability of this compound was investigated using Rat Liver Microsomes (RLMs), predicting its behavior in vivo [1].
The clinical utility of therapeutic drug monitoring is underscored by pharmacokinetic and safety data from human studies.
The relationship between drug concentration and its effect on the QTc interval is crucial for safety assessment, as visualized below.
The developed UPLC-MS/MS method is a cornerstone for this compound quantification. Its high sensitivity, precision, and rapid run time make it suitable for high-throughput applications in both preclinical and clinical settings [1]. The application of this method has provided critical insights:
For researchers, this method provides a validated blueprint for monitoring this compound, supporting ongoing drug development and potentially guiding therapeutic drug monitoring in the future.
The table below summarizes common TEAEs and corresponding dose modification guidelines based on clinical trial protocols [1] [2] [3].
| Adverse Event | Severity/Grade | Recommended Dose Modification |
|---|---|---|
| Diarrhea/Colitis | Grade ≥3 | Withhold this compound until resolution to Grade ≤1. Upon resumption, use a reduced dose or alternative dosing schedule [1]. |
| Rash | Grade ≥3 | Withhold this compound until resolution to Grade ≤1. Consider resuming at a reduced dose [3]. |
| Neutropenia | Grade 4 | Withhold this compound until ANC recovers to ≥0.5 × 10⁹/L [3]. |
| Elevated Transaminases (ALT/AST) | Grade ≥3 | Withhold this compound until resolution to Grade ≤1. May require permanent discontinuation [4]. |
| Non-infectious Pneumonitis | Any grade | Permanently discontinue this compound [5]. |
For the AEs listed above, the following management strategies were employed in clinical studies:
The frequency of key TEAEs from various trials provides context for their management.
| Trial (Condition) | Most Common TEAEs (>20%) | Grade ≥3 TEAEs (>5%) | Serious TEAEs | Discontinuation due to TEAE |
|---|---|---|---|---|
| CITADEL-101 (R/R B-cell Malignancies) | Diarrhea/Colitis (36%), Nausea (36%), Fatigue (31%), Rash (31%) [1] | Neutropenia (19%) [1] | Diarrhea/Colitis (n=9), Pyrexia (n=4), Sepsis (n=3) [1] | Not Specified |
| CITADEL-102 (R/R FL, Combination Therapy) | Pyrexia (53.8%), Diarrhea (46.2%) [4] | Neutropenia (34.6%), Febrile Neutropenia (23.1%), Thrombocytopenia (19.2%) [4] | Various | 30.8% (8/26 patients) [4] |
| CITADEL-213 (Japanese R/R FL) | Diarrhea (28.6%), Stomatitis (23.8%) [2] | Diarrhea (7.1%), Stomatitis (11.9%) [2] | None >2 patients | 11.9% (5/42 patients) [2] |
| CITADEL-205 (R/R MCL, post-ibrutinib) | Diarrhea (19.1%), Anemia (19.1%) [3] | Anemia (12.8%), Neutropenia (10.6%) [3] | Diarrhea, Dyspnea (4.3% each) [3] | 4.3% (2/47 patients) [3] |
The following diagram illustrates the mechanistic pathway of this compound, which underlies its efficacy and associated toxicities.
As shown, this compound is a potent and highly selective inhibitor of the PI3Kδ isoform [6] [1]. This kinase is a critical node in the B-cell receptor (BCR) signaling pathway. By inhibiting PI3Kδ, this compound blocks downstream AKT/mTOR signaling, directly suppressing the survival and proliferation of malignant B-cells [1]. However, PI3Kδ is also integral to the normal function of immune cells like B-cells, T-cells, and neutrophils [6]. This dual role explains the drug's efficacy in B-cell malignancies and its associated immune-mediated toxicities, such as diarrhea/colitis, rash, and neutropenia [7] [1].
The table below summarizes the frequency and severity of diarrhea observed across different clinical trials involving parsaclisib.
| Trial Identifier | Patient Population | This compound Dosing Regimen | Any Grade Diarrhea | Grade ≥3 Diarrhea | Median Time to Onset | References |
|---|---|---|---|---|---|---|
| CITADEL-213 (NCT04434937) | Relapsed/Refractory Follicular Lymphoma (R/R FL) | 20 mg once daily (q.d.) for 8 weeks → 2.5 mg q.d. | 28.6% (12/42) | 7.1% (3/42) | Not Reported (NR) | [1] [2] |
| CITADEL-205 (BTK-naïve cohort) | Relapsed/Refractory Mantle Cell Lymphoma (R/R MCL) | 20 mg q.d. for 8 weeks → 2.5 mg q.d. ("Daily Dosing Group") | 40% | 18% | 5.1 months | [3] |
| CITADEL-205 (All Treated) | Relapsed/Refractory Mantle Cell Lymphoma (R/R MCL) | Mixed (incl. daily-to-weekly) | 34% | 14% | 4.3 months | [3] |
| NCT02718300 | Myelofibrosis (MF) (added to ruxolitinib) | 5 or 20 mg q.d. for 8 weeks → 5 mg q.d. ("All-Daily") | 22% | Grade ≥3 AEs were "limited" | NR | [4] [5] |
The following diagram and protocol outline the recommended management strategy for this compound-associated diarrhea, based on the severity of the event.
Figure 1. Proposed management algorithm for this compound-associated diarrhea.
Key Management Steps:
To provide context for the safety data, here are the methodologies from the key trials cited.
CITADEL-213 (Phase II, NCT04434937) [1] [2]:
CITADEL-205 (Phase II) [3]:
Q1: How does the timing of this compound-associated diarrhea compare to other PI3K inhibitors? A1: this compound-associated diarrhea can be late-onset. In the CITADEL-205 trial, the median time to onset for Grade ≥3 diarrhea was 4.3 to 5.1 months [3]. This is a recognized pattern for some PI3K inhibitors and underscores the need for vigilant monitoring throughout treatment, not just in the initial cycles.
Q2: Are there any specific risk factors that predispose patients to severe diarrhea? A2: The available studies do not explicitly identify specific patient risk factors. The incidence appears consistent across different hematologic malignancies (FL, MCL). Management should be based on the observed severity in the individual patient, following the dose modification guidelines.
Q3: What is the recommended course of action if a patient experiences recurrent diarrhea upon re-challenge? A3: If diarrhea recurs at a severity that requires a second dose interruption, permanent discontinuation of this compound should be strongly considered. The benefit of continued treatment must be weighed against the risk of significant dehydration and reduced quality of life [3].
The table below summarizes the key findings on hepatotoxicity and corresponding management approaches from clinical studies.
| Aspect | Clinical Findings & Recommendations |
|---|---|
| Overall Hepatic Safety | No clinically meaningful transaminitis (elevated AST/ALT) associated with parsaclisib in clinical studies [1]. |
| Dosing Strategy | An intermittent dosing schedule (e.g., 20 mg once daily for 9 weeks, then switching to 20 mg once weekly) was implemented to manage later-onset adverse events like diarrhea/colitis, demonstrating a proactive approach to managing long-term toxicity [1]. |
| General Hepatoprotective Agents | Prophylactic use of agents like ademetionine and bicyclol in oncology has shown efficacy in preventing/elevating liver enzyme abnormalities, allowing patients to continue anticancer therapy [2]. |
For researchers investigating the hepatotoxic potential of new compounds like this compound, in vitro metabolomics is a powerful tool. The workflow below outlines the key steps [3]:
This methodology can help in early detection of potential hepatotoxicity by revealing disturbances in cellular metabolic pathways, providing insights into the mechanisms of toxicity before clinical trials [3].
The clinical data for this compound is encouraging regarding its hepatic safety profile. The strategies outlined provide a framework for monitoring and managing potential hepatotoxicity in both research and clinical practice.
Parsaclisib is a next-generation, potent, and highly selective oral inhibitor of the PI3Kδ isoform, with over 10,000-fold greater selectivity for PI3Kδ than other isoforms [1] [2]. This selectivity was optimized to minimize toxicities linked to earlier PI3K inhibitors [1].
Efficacy in Relapsed/Refractory Follicular Lymphoma Recent phase II studies demonstrate strong efficacy, particularly in Japanese and broader patient populations with follicular lymphoma (FL).
| Study Population | Objective Response Rate (ORR) | Complete Response (CR) Rate | Most Common Treatment-Emergent Adverse Events (TEAEs) | Discontinuation due to TEAEs |
|---|
| Japanese R/R FL Patients (CITADEL-213) [1] | 88.1% (74.4–96.0 CI) | 23.8% | Diarrhea (28.6%; grade ≥3, 7.1%) Stomatitis (23.8%; grade ≥3, 11.9%) | 11.9% | | Global R/R FL Patients (CITADEL-203) [1] | Data Not Detailed | Data Not Detailed | Demonstrated "manageable safety profile" | Information Not Specified |
Managing Gastrointestinal Toxicity Gastrointestinal events, particularly diarrhea, are a known class effect of PI3Kδ inhibitors. Key management insights include:
For preclinical and clinical pharmacokinetic studies, a rapid and specific UPLC-MS/MS method has been developed and validated for determining this compound concentration in biological matrices [4].
Chromatographic and Mass Spectrometry Conditions
Sample Preparation and Method Validation
Below is the experimental workflow for quantifying this compound and investigating its pharmacokinetics:
The table below summarizes the efficacy outcomes and common adverse events (AEs) for two this compound dosing strategies when added to a stable dose of ruxolitinib [1].
Table 1: Efficacy and Common Adverse Events of this compound Add-on Therapy
| Dosing Regimen | Patient Cohort | Spleen Volume Reduction (≥10% at Week 12) | Key Symptom Score Reduction (≥50% at Week 12) | Most Common Non-Hematologic AEs (Any Grade) | Common Hematologic AEs (Grade 3/4) |
|---|---|---|---|---|---|
| Daily-to-Weekly | n=32 | 28% | 14% - 18% | Nausea (23%), Diarrhea (22%), Abdominal Pain (19%), Fatigue (19%), Cough (18%), Dyspnea (18%) | Thrombocytopenia: 19% (G3), 19% (G4) |
| All-Daily | n=42 | 59.5% | 28% - 32% | (Same profile as above, overall incidence) | Thrombocytopenia: 26% (G3), 7% (G4) |
The following diagram and description outline the design of the phase 2 study that evaluated add-on this compound, which you can use as a reference for building your own experimental protocols [1].
Phase 2 Study Design for this compound Add-on Therapy
Key Methodological Details:
The scientific rationale for combining this compound with ruxolitinib is based on targeting complementary pathways in myelofibrosis pathogenesis, as illustrated below.
Targeting JAK-STAT and PI3K/AKT Pathways in Myelofibrosis
Pathway Explanation:
Q1: Which dosing regimen is more effective? The All-Daily regimen demonstrated superior efficacy in this study, with nearly 60% of patients achieving a significant spleen volume reduction compared to 28% on the Daily-to-Weekly regimen. Symptom improvement was also approximately twice as high with the All-Daily schedule [1].
Q2: How are the common adverse events managed?
Q3: Why are there different dosing schedules? The daily-to-weekly schedule was initially explored to mitigate the risk of late-onset toxicities (like diarrhea and colitis) observed with continuous daily dosing in earlier studies of PI3Kδ inhibitors in lymphoma [1] [2]. However, based on investigator feedback suggesting more durable responses with continuous dosing, the all-daily regimen was further investigated and showed better efficacy in this myelofibrosis population [1].
Q4: What is the future of dosing optimization in oncology? Beyond traditional methods, Machine Learning (ML) is emerging as a powerful tool for precision dosing. ML approaches, particularly Reinforcement Learning, are being developed to individualize anticancer drug doses by model-free predictions to maximize efficacy and minimize toxicity, showing promising results compared to standard protocols [3].
The table below summarizes the common adverse events leading to dose modifications and the general management approaches from clinical trials.
| Aspect | Details from Clinical Trials |
|---|---|
| Common Adverse Events (AEs) for Monotherapy | Diarrhea, colitis, stomatitis, nausea, cough, neutropenia [1] [2]. |
| Common AEs for Combination (with Ruxolitinib) | Dyspnea, peripheral edema, diarrhea, nausea, abdominal pain, fatigue [3]. |
| Dosing Regimens | Induction: 20 mg once daily for 8 weeks [1] [2]. Maintenance: 2.5 mg once daily or 20 mg once weekly [1] [2]. | | General Management Approach | Dose interruption was a primary strategy for managing toxicities [2]. For specific AEs like diarrhea/colitis, treatment included antidiarrheals, steroids, and this compound dose interruption or discontinuation [4]. | | Modification Statistics (Monotherapy) | In a phase 2 FL trial (CITADEL-203, n=126):
The clinical trials followed rigorous protocols to ensure patient safety and data integrity.
The following diagram illustrates the core workflow for managing adverse events as implemented in these clinical trials.
For scientists and drug development professionals, the following points are crucial:
The following table summarizes the key quantitative data on neutropenia from parsaclisib monotherapy trials:
| Trial Identifier | Patient Population | Neutropenia Incidence (Any Grade) | Grade ≥3 Neutropenia Incidence | Other Relevant Hematologic AEs |
|---|---|---|---|---|
| CITADEL-101 [1] | Relapsed/Refractory B-cell Malignancies | Information not specified | 19% of patients | - |
| CITADEL-203 [2] | Relapsed/Refractory Follicular Lymphoma | 10.3% | 10.3% | Anemia (71.4%, any grade), Thrombocytopenia (20.4%, grade≥3) [3] |
| CITADEL-213 [4] | Japanese patients with R/R Follicular Lymphoma | Information not specified in results | Reported, but specific incidence not provided | - |
| Phase 1/1b (2024) [3] | Newly Diagnosed DLBCL (this compound + R-CHOP) | 83.7% (any grade, treatment-related) | 71.4% (grade ≥3, treatment-related) | Febrile neutropenia (6.1%) |
For your experimental protocols and troubleshooting guides, here are the essential monitoring and management strategies.
Q: What is the recommended course of action for a subject who develops Grade 3 neutropenia (ANC 500-1000/mcL) during the daily dosing phase?
Q: How should a case of suspected febrile neutropenia be managed in a clinical trial setting?
Understanding the underlying biology and clinical context is critical for risk assessment.
This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme [1] [2]. Concomitant use with CYP3A4-modulating agents leads to significant changes in its exposure, necessitating potential dose adjustments [1].
The table below summarizes the quantitative effects observed in a clinical drug-drug interaction (DDI) study.
| Concomitant Drug (Cohort) | Effect on this compound Cmax (GMR, 90% CI) | Effect on this compound AUC0-∞ (GMR, 90% CI) | Clinical Recommendation |
|---|
| Itraconazole (Strong Inhibitor) [1] | Increased by 21% (1.21; 1.14 - 1.29) | Increased by 107% (2.07; 1.97 - 2.17) | this compound dose adjustment may be necessary [1]. | | Rifampin (Strong Inducer) [1] [2] | Reduced by 43% (0.57; 0.53 - 0.60) | Reduced by 77% (0.23; 0.21 - 0.24) | this compound dose adjustment may be necessary [1]. |
This interaction profile is consistent with FDA guidance, which cites itraconazole as a strong CYP3A4 index inhibitor and rifampin as a strong CYP3A index inducer for use in clinical DDI studies [3] [4].
The following methodology is derived from the open-label, fixed-sequence study that generated the data above [1]. This can serve as a reference for designing similar clinical trials.
The diagram below illustrates the established metabolic pathway of this compound and the sites of its key drug interactions.
The following table summarizes key treatment-emergent adverse events (TEAEs) leading to discontinuation of parsaclisib, as reported in phase II clinical trials [1] [2] [3].
| Adverse Event | Incidence (Any Grade) | Grade ≥3 Incidence | Incidence Leading to Discontinuation |
|---|---|---|---|
| Diarrhea | 28.6% - 47% | 7.1% - 14% | 8% - 12.5% |
| Colitis | Information missing | Information missing | 5% - 6% |
| Stomatitis | 23.8% | 11.9% | Information missing |
| Rash | 16% - 18% | Information missing | Information missing |
| Neutropenia | 14% - 16% | 8.3% - 11% | Information missing |
Overall Discontinuation Rate: Across studies, TEAEs led to treatment discontinuation in approximately 11.9% to 25% of patients [1] [2] [3].
Q1: What are the most common toxicities that lead to this compound discontinuation? The most common TEAEs leading to discontinuation are gastrointestinal, specifically diarrhea and colitis [3] [4] [5]. These are considered class effects for PI3Kδ inhibitors.
Q2: How can diarrhea associated with this compound be managed? Clinical investigators recommend being proactive in management [4]. Upon onset of diarrhea, physicians should act quickly, which may include dose interruptions or reductions. For half of the patients who experienced diarrhea in one study, it was a reason for discontinuation [4].
Q3: Is hepatotoxicity a major concern with this compound? this compound was specifically designed to be a highly selective PI3Kδ inhibitor to reduce transaminitis (liver enzyme elevation), a side effect seen with other PI3K inhibitors [4]. In the CITADEL-205 trial, the occurrence of grade 3/4 transaminitis was low (approximately 3-4%), suggesting a differentiated tolerability profile in this regard [4].
Q4: Were there any fatal adverse events related to this compound? Yes, fatal TEAEs occurred in clinical trials. In the CITADEL-205 study (MCL), six patients experienced fatal TEAEs, with one determined to be treatment-related [2]. In another study (MZL), fatal TEAEs deemed related to this compound included one case each of febrile neutropenia and sepsis [3].
The following workflows are derived from the dosing strategies and management approaches used in the cited clinical trials.
Dosing Strategy to Mitigate Toxicity The clinical trials explored specific dosing schedules to improve long-term tolerability. The following diagram outlines this strategy:
This dosing regimen was implemented based on pharmacokinetic data to maintain PI3K pathway inhibition while potentially reducing the frequency of late-onset adverse events [1].
Protocol for Managing Suspected Adverse Events The diagram below illustrates a general protocol for managing AEs, based on clinical trial conduct:
In trials, management often involved dose interruption (required in ~50% of patients) until the AE resolved to Grade ≤1, followed by dose reduction or permanent discontinuation depending on severity and persistence [2] [3] [5].
When using this information for research and development, please note:
| Inhibitor (Isoform Target) | Trial / Phase | Objective Response Rate (ORR) | Complete Response (CR) Rate | Key Grade ≥3 Adverse Events (Incidence) |
|---|---|---|---|---|
| Parsaclisib (δ) | CITADEL-213 (Phase II) [1] | 88.1% | 23.8% | Diarrhea (7.1%), Stomatitis (11.9%) |
| This compound (δ) | CITADEL-203 (Phase II) [2] | 77% | ~20% | Diarrhea (15-16%), Neutropenia |
| Idelalisib (δ) | Phase II [3] | 57% | Data not specified | Colitis, hepatitis, infection [2] [4] |
| Copanlisib (α/δ) | CHRONOS-1 (Phase II) [5] [3] | 59% | 12% | Severe side effects in 84% of patients (including hyperglycemia, hypertension) [5] |
| Duvelisib (δ/γ) | Phase I [3] | Relatively high CR rate | Data not specified | High incidence of serious adverse events [5] |
| Umbralisib (δ/CK1ε) | Phase II [5] [3] | 45% | Data not specified | Data not specified |
| TQ-B3525 (α/δ) | Phase II [5] [3] | Data not specified | Data not specified | Reported as better tolerated in its trial [5] |
The data in the table above comes primarily from specific clinical trials with defined protocols.
When comparing this compound to other agents in the PI3K inhibitor class, several factors are relevant for drug development professionals:
The cardiac safety of this compound was rigorously evaluated in the CITADEL-101 study, a phase 1/2 open-label trial in patients with relapsed or refractory B-cell malignancies [1] [2]. The analysis below is based on data from 69 patients who received this compound monotherapy at doses ranging from 5 mg to 45 mg once daily [1].
Summary of Key Cardiac Safety Findings The study concluded that this compound, at the dose ranges investigated, did not reveal concentration-dependent effects on the change in QTcF and did not have a clinically significant effect on heart rate or cardiac conduction [1]. The table below summarizes the core quantitative findings.
| Analysis Type | Parameter | Result | Interpretation |
|---|---|---|---|
| Central Tendency | ΔQTcF (LSM range across doses) | -6.83 to 4.75 ms [1] | Below the 20 ms threshold for large effects; not dose-dependent |
| Concentration-QTcF | Predicted ΔQTcF (90% CI) for all doses | 0.365 (-1.75 to 2.48) to 7.87 ms (0.921 to 14.8) [1] | Highest upper CI well below 20 ms; large effect ruled out |
| Categorical Outlier | Incidence of QTcF, HR, PR, or QRS outliers | No dose-dependent effect observed [1] | - |
The methodology from the CITADEL-101 study provides a template for standardized cardiac safety assessment in oncology drug development [2].
The following diagram illustrates the logical workflow and key components of the cardiac safety assessment for this compound, as conducted in the CITADEL-101 study.
As a highly selective PI3Kδ inhibitor, this compound's mechanism of action and its relation to the assessed cardiac safety parameters are illustrated below.
The table below summarizes the key efficacy outcomes for patients receiving the recommended daily dosing (DG) regimen of this compound.
| Efficacy Parameter | Result in Daily Dosing Group (DG, n=103) | Result in All Treated Patients (N=126) |
|---|---|---|
| Objective Response Rate (ORR) | 77.7% (95% CI: 68.4–85.3) [1] [2] | 75.4% (95% CI: 66.9–82.6) [1] [2] |
| Complete Response (CR) Rate | 19.4% (95% CI: 12.3–28.4) [2] | 18.3% [3] |
| Median Duration of Response (mDOR) | 14.7 months (95% CI: 12.0–17.5 [1]; 10.4–NE [2]) | 14.7 months (95% CI: 12.0–17.5) [1] |
| Median Progression-Free Survival (mPFS) | 15.8 months (95% CI: 11.0–NE) [1] [2] | 15.8 months (95% CI: 11.3–15.8) [4] |
| Time to Response (TTR) | Rapid, with 74% of responses occurring at the first 8-week assessment [1] | Rapid, with a median time of 8 weeks [4] |
Understanding the trial's methodology is crucial for interpreting the data:
The following diagram illustrates the B-cell receptor signaling pathway and this compound's specific mechanism of action within it.
The safety profile of this compound from CITADEL-203 is summarized below. Adverse events were manageable with dose modifications.
| Safety Measure | Incidence (All Treated Patients, N=126) |
|---|---|
| Most Common Any-Grade TEAEs | Diarrhea (38.1%), Nausea (24.6%), Cough (22.2%) [2] [3] |
| Most Common Grade ≥3 TEAEs | Diarrhea (11.9%), Neutropenia (10.3%), Colitis (5.6%) [2] [3] |
| TEAEs Leading to Dose Interruption | 46.8% of patients [2] |
| TEAEs Leading to Dose Reduction | 17.5% of patients [2] |
| TEAEs Leading to Treatment Discontinuation | 23.8% of patients [2] |
| Serious TEAEs | 45.2% of patients; most common: Diarrhea (7.1%), Colitis (6.3%) [3] |
The data from CITADEL-203 demonstrates that this compound is a potent PI3Kδ inhibitor with high efficacy and a manageable, though not negligible, safety profile in a heavily pre-treated population.
| Trial Identifier & Population | Dosing Regimen | Objective Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (mDOR) | Key Prior Therapies |
|---|---|---|---|---|---|
| CITADEL-213 (NCT04434937) [1] | 20 mg once daily for 8 weeks, then 2.5 mg once daily continuously [1] | 88.1% (74.4–96.0) | 23.8% [1] | Not Reached [1] | ≥ 2 prior systemic therapies [1] |
| Japanese patients (n=42) | |||||
| CITADEL-203 (NCT03126019) [2] | 20 mg once daily for 8 weeks, then 2.5 mg once daily continuously [2] | 77.7% (68.4–85.3) | 19.4% (12.3–28.4) [2] | 14.7 months [2] | ≥ 2 prior systemic therapies [3] |
| Global population (n=103) |
The data in the table comes from robust, multicenter, open-label, single-arm phase II studies.
CITADEL-213 (NCT04434937) [1]:
CITADEL-203 (NCT03126019) [2] [3]:
Parsaclisib is a potent and highly selective next-generation inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1] [2]. It was structurally optimized for high selectivity, showing over 10,000-fold greater selectivity for PI3Kδ than for the α, β, and γ isoforms, aiming to minimize toxicities associated with earlier, less selective PI3K inhibitors [1]. The following diagram illustrates its targeted action in B-cells.
In B-cell malignancies, the PI3K pathway is often constitutively active, promoting cell proliferation and survival [1]. By selectively inhibiting the PI3Kδ isoform, which is highly expressed in malignant B-cells, this compound blocks this signaling cascade, leading to tumor cell death [1].
| Drug | Indication (Trial) | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Key Supporting Data |
|---|---|---|---|---|
| Parsaclisib | Relapsed/Refractory Follicular Lymphoma (CITADEL-203) | 77% (71/92 pts) [1] [2] | Not Reached (at data cutoff); 78% estimated at 12 months [2] | Rapid response: 93% of responses occurred by first assessment (~9 weeks) [2] |
| Relapsed/Refractory Marginal Zone Lymphoma (CITADEL-204) | 58.3% (BTK inhibitor-naïve, daily dosing group) [3] | 12.2 months [3] | Median Progression-Free Survival (PFS) was 16.5 months [3] | |
| Relapsed/Refractory Mantle Cell Lymphoma (CITADEL-205) | 67% [2] | Data not fully mature | Reported to be durable [1] | |
| Idelalisib | Relapsed Follicular B-cell NHL & Small Lymphocytic Lymphoma (Pivotal Trial) | 54% (FL), 58% (SLL) [4] [5] | Not specified in sources | Established efficacy led to initial accelerated FDA approval [4] [5] |
To contextualize the data, here are the methodologies from the pivotal trials cited.
1. CITADEL-203, -204, and -205 (this compound Trials)
2. Pivotal Idelalisib Trials
Both drugs are PI3Kδ inhibitors, but this compound is a next-generation inhibitor with a distinct chemical structure and higher selectivity.
Diagram: PI3Kδ Signaling Pathway and Drug Inhibition. Both idelalisib and this compound inhibit the PI3Kδ isoform, a key node in the B-Cell Receptor (BCR) signaling pathway that promotes survival and proliferation in malignant B-cells [9] [8].
The provided data on parsaclisib's efficacy, particularly from the CITADEL-101 (Phase 1/2) and CITADEL-203 (Phase 2) studies, is summarized in the table below. Note that median PFS was not reached (NR) for some subtypes in the initial study [1].
| Malignancy Subtype | Prior BTKi Treatment | Objective Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Study (Citation) |
|---|---|---|---|---|---|
| Follicular Lymphoma (FL) | Not Specified | 77.7% | 19.4% | 15.8 months | CITADEL-203 [2] |
| Follicular Lymphoma (FL) - Japanese | Not Specified | 88.1% | 23.8% | Not Reported | CITADEL-213 [3] |
| Mantle Cell Lymphoma (MCL) | BTKi-Naïve | 70% | 16% | 13.6 months | CITADEL-101 (Phase 2) [4] |
| Mantle Cell Lymphoma (MCL) | BTKi-Pretreated | 30% | 2% | Not Reported | CITADEL-101 (Phase 2) [4] |
| Marginal Zone Lymphoma (MZL) | Not Specified | 78% | Not Reported | Not Reached (NR) | CITADEL-101 (Phase 1/2) [1] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Not Specified | 30% | Not Reported | Not Reached (NR) | CITADEL-101 (Phase 1/2) [1] |
The data in the table above was generated under standardized clinical trial protocols.
This compound is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1] [5]. The following diagram illustrates the key signaling pathway it targets in B-cell malignancies.
This diagram shows that this compound directly targets the PI3Kδ subunit. By inhibiting this specific node, it blocks the downstream oncogenic signaling that drives the growth and survival of malignant B-cells [1] [4] [5].
The following table consolidates the key findings from a formal cardiac safety analysis of this compound monotherapy, based on data from the CITADEL-101 phase 1/2 study [1].
| Analysis Type | Dose Groups | Key Metric | Result (LSM or Predicted ΔQTcF, 90% CI) | Interpretation |
|---|---|---|---|---|
| Central Tendency (by dose) | 5, 10, 15, 20, 30, and 45 mg once daily [1] | ΔQTcF (Change from baseline in QTcF) [1] | Ranged from -6.83 ms (-18.8 to 5.19) to 4.75 ms (0.410 to 9.09) [1] | No dose-dependent effect observed. All upper limits of the 90% CI were below the 20 ms threshold of concern [1]. |
| Concentration-QTc (C-ΔQTcF) | All dose levels (5 to 45 mg) [1] | Predicted ΔQTcF [1] | Between 0.365 ms (-1.75 to 2.48) and 7.87 ms (0.921 to 14.8) [1] | No concentration-dependent effect. A large QT effect was ruled out, even at the highest dose of 45 mg [1]. |
| Categorical Outliers | All dose levels [1] | Incidence of QTcF, HR, PR, or QRS outliers [1] | No dose-dependent effect observed [1] | Further supports the absence of a clinically significant effect on cardiac repolarization or conduction [1]. |
The cardiac safety analysis was conducted following International Council for Harmonisation (ICH) E14 guidelines [1].
The workflow below illustrates the experimental design.
This compound is a potent and highly selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor [1] [2]. Beyond the CITADEL-101 trial, its efficacy and safety have been investigated in other clinical settings:
The overall safety profile of this compound from these studies informs that the most common treatment-emergent adverse events are often gastrointestinal (e.g., diarrhea, nausea) and hematological (e.g., neutropenia, thrombocytopenia) [3] [6] [5]. The cardiac safety data from CITADEL-101 specifically rules out a clinically significant risk of QTc prolongation with monotherapy use [1].
The search results provide a robust dataset for this compound's cardiac safety but do not contain a direct, head-to-head concentration-QTc comparison with other PI3Kδ inhibitors like idelalisib or duvelisib.
To build a comprehensive comparison guide, you could: